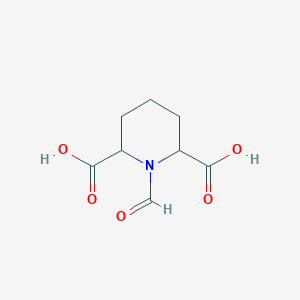

1-Formylpiperidine-2,6-dicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

61009-75-4 |

|---|---|

Molecular Formula |

C8H11NO5 |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

1-formylpiperidine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C8H11NO5/c10-4-9-5(7(11)12)2-1-3-6(9)8(13)14/h4-6H,1-3H2,(H,11,12)(H,13,14) |

InChI Key |

HGXPLFJJUMBXRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C(C1)C(=O)O)C=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Formylpiperidine 2,6 Dicarboxylic Acid

Historical Overview of Related Piperidine (B6355638) Synthesis

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, driving extensive research into its synthesis for over a century. nih.gov Early methods for piperidine synthesis often relied on the reduction of pyridine (B92270) precursors. The catalytic hydrogenation of pyridine, frequently employing nickel catalysts at elevated temperatures and pressures, is a foundational method for producing the parent piperidine ring. dtic.mil Alternative reducing agents such as sodium in ethanol (B145695) or tin in hydrochloric acid have also been historically significant. dtic.mil

Over the decades, synthetic strategies have evolved to allow for the construction of more complex and stereochemically defined piperidine derivatives. nih.gov Modern approaches can be broadly categorized into the hydrogenation of pyridine derivatives, cyclization of acyclic precursors, and the functionalization of pre-existing piperidine rings. nih.govresearchgate.net Cyclization strategies, in particular, have seen significant advancements, including intramolecular amination reactions and various cycloaddition methodologies. dtic.mil These historical and ongoing developments provide the fundamental chemical principles upon which a synthesis of a polysubstituted piperidine like 1-formylpiperidine-2,6-dicarboxylic acid would be based.

Strategies for Formyl Group Introduction onto Piperidine Ring Systems

The introduction of a formyl group at the nitrogen atom of a piperidine ring is a crucial step in the synthesis of the target molecule. This can be achieved through several formylation techniques.

Direct Formylation Approaches

Direct N-formylation of a pre-existing piperidine scaffold is a common and effective strategy. A variety of reagents and conditions have been developed for this transformation. One straightforward method involves the reaction of piperidine with formic acid. chemicalbook.com This can be facilitated by dehydrating the initially formed salt, either by direct heating or through azeotropic removal of water with a suitable solvent like toluene. google.comgoogle.com

Other formylating agents can also be employed. For instance, the kinetics of N-formylation of piperidine have been studied using reagents like chloral (B1216628) hydrate. researchgate.net More contemporary methods may utilize catalytic systems. For example, a copper(I) iodide-based system has been developed for the oxidative N-formylation of N-heterocycles using methanol (B129727) as the C1 source. researchgate.net Another approach involves the use of carbon dioxide and a silane, catalyzed by zinc oxide, for the selective N-formylation of amines under mild conditions. researchgate.net

| Method | Reagents | Key Features |

| Formic Acid | Piperidine, Formic Acid | Direct reaction, often involving dehydration of the resulting salt. chemicalbook.comgoogle.com |

| Chloral Hydrate | Piperidine, Chloral Hydrate | Kinetic studies have been performed on this reaction. researchgate.net |

| Catalytic (Methanol) | Piperidine, Methanol, CuI catalyst | Oxidative formylation using methanol as a C1 source. researchgate.net |

| Catalytic (CO2) | Piperidine, CO2, Phenylsilane, ZnO catalyst | Utilizes carbon dioxide under mild conditions. researchgate.net |

Methods Involving N-Formylpiperidine as a Reagent in Other Syntheses

N-formylpiperidine itself is a stable and commercially available compound that serves as an important reagent in organic synthesis, particularly for the introduction of a formyl group onto other molecules. wikipedia.org It is often used as a formylating agent for organometallic reagents, such as Grignard and organolithium reagents. wikipedia.orgorgsyn.org In these reactions, the organometallic compound attacks the carbonyl carbon of N-formylpiperidine to generate an aldehyde after workup. orgsyn.org

N-formylpiperidine is noted for giving higher yields in some formylation reactions with alkyllithium compounds compared to other common formylating agents like dimethylformamide (DMF). wikipedia.org It has been successfully employed in the formylation of lithiated aromatic and heteroaromatic compounds. acs.orgorgsyn.org For example, the reaction of a lithiated species with dry N-formylpiperidine at low temperatures is a key step in the synthesis of various diformyl compounds. orgsyn.org While these methods describe the use of N-formylpiperidine to formylate other molecules, the principles highlight its stability and reactivity as a formyl group donor, which is pertinent to its own synthesis and handling.

Synthetic Routes to Piperidine-2,6-dicarboxylic Acid Scaffolds

Approaches from Pyridine-2,6-dicarboxylic Acid Precursors

A prevalent and logical approach to piperidine-2,6-dicarboxylic acid is through the reduction of its aromatic precursor, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid). nih.gov Pyridine-2,6-dicarboxylic acid is a commercially available starting material that can also be synthesized through various methods, such as the oxidation of 2,6-dimethylpyridine (B142122) or the reaction of 2,6-dichloropyridine (B45657) with magnesium followed by carboxylation with carbon dioxide. chemicalbook.com

The hydrogenation of the pyridine ring in pyridine-2,6-dicarboxylic acid or its esters can be achieved using catalytic hydrogenation. For instance, the methyl ester of pyridine-2,6-dicarboxylic acid can be reduced under hydrogen pressure, leading to the formation of the corresponding piperidine derivative. nih.gov This method often yields the cis-isomer of the dicarboxylic acid. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

| Precursor | Reagents/Conditions | Product |

| 2,6-Dimethylpyridine | O2, t-BuOK | Pyridine-2,6-dicarboxylic acid chemicalbook.com |

| 2,6-Dichloropyridine | 1. Mg, 2. CO2 | Pyridine-2,6-dicarboxylic acid chemicalbook.com |

| Pyridine-2,6-dicarboxylic acid methyl ester | H2 (50 psi), Catalyst | cis-Piperidine-2,6-dicarboxylic acid methyl ester nih.gov |

Derivatization of Piperidine Ring Systems to Introduce Carboxyl Functionalities

While the reduction of a pyridine precursor is a common route, it is also conceivable to introduce carboxyl groups onto a pre-formed piperidine ring. However, the direct and selective C-H functionalization at the 2 and 6 positions to introduce carboxylic acid groups is a challenging transformation. nih.gov More commonly, functional groups that are already present on the piperidine ring are converted into carboxylic acids.

For instance, if a piperidine with suitable functional groups at the 2 and 6 positions (e.g., hydroxymethyl or cyano groups) could be synthesized, these could then be oxidized to the corresponding carboxylic acids. The synthesis of such precursors could potentially be achieved through multi-component reactions or other cyclization strategies that allow for the incorporation of these functional handles. rsc.org However, for the specific case of the 2,6-dicarboxy substitution pattern, the hydrogenation of pyridine-2,6-dicarboxylic acid remains a more direct and established method. nih.gov

Convergent and Divergent Synthetic Pathways Towards this compound

The synthesis of this compound can be conceptually designed using both convergent and divergent strategies. The choice of pathway often depends on the desired stereochemistry, scalability, and the availability of starting materials.

A convergent synthetic approach would involve the separate synthesis of key fragments of the molecule, which are then combined in the later stages. For this compound, a likely convergent strategy would involve the initial synthesis of the piperidine-2,6-dicarboxylic acid core. This core is commonly synthesized from commercially available pyridine-2,6-dicarboxylic acid. nih.gov The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. Once the piperidine-2,6-dicarboxylic acid is obtained, the final step would be the formylation of the nitrogen atom to yield the target compound. This approach is generally efficient as it allows for the optimization of the synthesis of each fragment independently.

A divergent synthetic pathway , on the other hand, would start from a common intermediate that can be elaborated into a variety of target molecules. In the context of this compound, a potential divergent strategy could begin with a protected piperidine derivative. This common intermediate could then be subjected to different reaction sequences to introduce the carboxylic acid and formyl groups. For instance, a suitably protected piperidine precursor could undergo double carboxylation at the 2 and 6 positions, followed by N-formylation. Alternatively, the formyl group could be introduced first, followed by the installation of the carboxylic acid moieties. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. A divergent asymmetric synthesis has been described for 3,5-disubstituted piperidines, highlighting the potential of this strategy in generating stereoisomerically pure piperidine derivatives. nih.gov

Optimization of Reaction Conditions and Yields in Synthetic Procedures

The optimization of reaction conditions is a critical aspect of developing an efficient and high-yielding synthesis for this compound. Key parameters that would require careful optimization include the choice of reagents, solvents, temperature, and reaction time for both the formation of the piperidine ring and the subsequent N-formylation step.

For the reduction of pyridine-2,6-dicarboxylic acid to piperidine-2,6-dicarboxylic acid, the choice of catalyst and hydrogen pressure is crucial. Catalysts such as platinum, palladium, or rhodium on a solid support are commonly used for the hydrogenation of pyridine rings. The optimization of solvent, temperature, and pressure can significantly impact the yield and stereoselectivity of the reduction.

In the N-formylation step, various formylating agents can be employed. Common methods for N-formylation include the use of formic acid, often in the presence of a coupling agent, or formylating agents like N,N-dimethylformamide (DMF) with a suitable activating agent. chemicalbook.com The choice of base, if required, and solvent can influence the reaction rate and the formation of byproducts. For instance, in the synthesis of related piperidine derivatives, the choice of base was found to be critical for achieving high yields. nih.gov

| Reaction Step | Parameter to Optimize | Examples of Conditions/Reagents | Potential Impact |

| Reduction of Pyridine Ring | Catalyst | PtO₂, Pd/C, Rh/C | Yield, Stereoselectivity |

| Solvent | Acetic acid, Ethanol, Water | Reaction rate, Catalyst activity | |

| Hydrogen Pressure | 1-100 atm | Completeness of reduction | |

| Temperature | Room temperature to 100 °C | Reaction rate, Byproduct formation | |

| N-Formylation | Formylating Agent | Formic acid/EDCI, Acetic formic anhydride (B1165640), DMF/POCl₃ | Yield, Purity |

| Base | Triethylamine, Pyridine, Sodium bicarbonate | Neutralization of acid, Reaction rate | |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | Solubility of reactants, Reaction rate | |

| Temperature | 0 °C to reflux | Reaction rate, Stability of reactants |

By systematically varying these conditions, an optimized protocol for the synthesis of this compound can be established, ensuring high yields and purity of the final product.

Stereochemical Aspects of 1 Formylpiperidine 2,6 Dicarboxylic Acid

Chirality and Stereoisomerism in Piperidine-2,6-dicarboxylic Acid Systems

The parent compound, piperidine-2,6-dicarboxylic acid, possesses two stereogenic centers at the C2 and C6 positions. nih.gov This leads to the existence of three possible stereoisomers: a pair of enantiomers and a meso compound. The enantiomers have opposite configurations at both chiral centers ((2R,6R) and (2S,6S)), while the meso form has opposite configurations at the two stereocenters (2R,6S) and is achiral due to a plane of symmetry.

The N-formylation of piperidine-2,6-dicarboxylic acid to give 1-Formylpiperidine-2,6-dicarboxylic acid does not introduce an additional stable chiral center. However, the formyl group can influence the conformational dynamics of the piperidine (B6355638) ring and the relative orientation of the carboxylic acid groups. The rotation around the N-CHO bond can be restricted, potentially leading to conformational isomers (atropisomers) that may be observable under certain conditions, for instance by NMR spectroscopy. optica.org

Table 1: Possible Stereoisomers of Piperidine-2,6-dicarboxylic Acid

| Stereoisomer | Configuration at C2 | Configuration at C6 | Chirality |

|---|---|---|---|

| Enantiomer 1 | R | R | Chiral |

| Enantiomer 2 | S | S | Chiral |

| Meso form | R | S | Achiral |

Diastereoselective and Enantioselective Synthesis Strategies for this compound

While specific synthetic routes for chiral this compound are not extensively documented in publicly available literature, general strategies for the asymmetric synthesis of 2,6-disubstituted piperidines can be applied. These methods aim to control the stereochemistry at the C2 and C6 positions during the formation of the piperidine ring or in subsequent modifications.

Common strategies include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a predefined stereochemistry. For instance, derivatives of L- or D-amino acids can be elaborated into chiral piperidine structures.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereochemistry is established, the auxiliary is removed.

Catalytic Asymmetric Synthesis: This is a highly efficient method that employs a chiral catalyst to favor the formation of one enantiomer or diastereomer over the others. Examples include asymmetric hydrogenation of pyridine (B92270) derivatives and enantioselective cyclization reactions. researchgate.netnih.gov Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have also emerged as a powerful tool for preparing stereo-enriched piperidines. nih.gov For example, a C2-symmetric 2,6-diallylpiperidine derivative has been synthesized through double asymmetric allylboration, serving as a chiral building block for piperidine alkaloids. acs.org

The synthesis of piperidine-2,6-dione derivatives has been reported, which could potentially serve as precursors to the dicarboxylic acid. researchgate.net Furthermore, methods for the synthesis of various substituted pyridine-2,6-dicarboxylic acid derivatives have been developed, which, upon reduction and N-formylation, could yield the target compound. oist.jpnih.govnih.govresearchgate.netmdpi.commdpi.commdpi.com

Methods for Stereochemical Assignment and Purity Determination

Determining the absolute configuration and enantiomeric or diastereomeric purity of this compound would rely on a combination of spectroscopic and chromatographic techniques commonly used for chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for determining the relative stereochemistry of diastereomers, as different spatial arrangements of substituents lead to distinct chemical shifts and coupling constants. nih.govwhiterose.ac.uk For determining enantiomeric purity, chiral resolving agents or chiral solvating agents can be used to induce chemical shift differences between enantiomers. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating and quantifying enantiomers and diastereomers. This method utilizes a chiral stationary phase that interacts differently with the stereoisomers, leading to different retention times. oup.comnih.gov This technique is suitable for both analytical and preparative-scale separations.

X-ray Crystallography: When a single crystal of a pure stereoisomer can be obtained, X-ray crystallography provides an unambiguous determination of its absolute configuration. nih.gov This method gives a detailed three-dimensional structure of the molecule in the solid state.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. The resulting spectrum is characteristic of a specific enantiomer and can be compared with theoretical calculations to assign the absolute configuration. nih.gov Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are other chiroptical techniques that can provide detailed stereochemical information. stackexchange.com

Table 2: Methods for Stereochemical Analysis of Chiral Piperidines

| Technique | Information Provided | Applicability to this compound |

|---|---|---|

| NMR Spectroscopy | Relative stereochemistry, enantiomeric purity (with chiral agents) | High |

| Chiral HPLC | Enantiomeric and diastereomeric purity, separation of stereoisomers | High |

| X-ray Crystallography | Absolute configuration | High (requires suitable crystals) |

| Circular Dichroism | Absolute configuration | Moderate to High (requires chromophore) |

Chemical Transformations and Derivatization of 1 Formylpiperidine 2,6 Dicarboxylic Acid

Reactions of the Formyl Functional Group

The N-formyl group, being a tertiary amide, exhibits characteristic reactivity. It can undergo reduction to introduce hydroxymethyl or methyl groups, oxidation to a carboxylic acid (leading to cleavage of the N-C bond), and can be susceptible to nucleophilic attack under certain conditions.

The formyl group of 1-Formylpiperidine-2,6-dicarboxylic acid can be reduced to either a hydroxymethyl group or a methyl group, depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide to the corresponding amine. acs.org In this case, the N-formyl group would be converted to an N-methyl group. It is important to note that LiAlH₄ will also reduce the carboxylic acid groups to primary alcohols. libretexts.org

To selectively reduce the formyl group while preserving the carboxylic acids, milder or more specific reducing agents would be necessary, though this can be challenging. The Eschweiler-Clarke reaction is a well-known method for the methylation of primary and secondary amines using formic acid and formaldehyde, and it proceeds through an N-formyl intermediate. nih.gov While this is typically a forward reaction to create N-methyl groups, it highlights the relationship between the N-formyl and N-methyl functionalities.

| Reducing Agent | Product Functional Group | Notes |

| Lithium aluminum hydride (LiAlH₄) | N-methyl and C-hydroxymethyl | Reduces both the formyl and carboxylic acid groups. |

| Borane (BH₃) | N-methyl and C-hydroxymethyl | Similar to LiAlH₄, will likely reduce both functional groups. |

Oxidation of the N-formyl group would lead to the cleavage of the N-CHO bond, resulting in the formation of piperidine-2,6-dicarboxylic acid and carbon dioxide. This is essentially a deformylation reaction. Oxidative N-formylation of secondary amines can be achieved using various catalysts and oxidants, suggesting that the reverse reaction, the oxidative cleavage of the formyl group, is also plausible under specific conditions. nih.gov Reagents that can oxidize aldehydes to carboxylic acids might be adapted for this purpose, although the amide functionality is generally more resistant to oxidation than an aldehyde. organic-chemistry.org

The carbonyl carbon of the formyl group is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com However, as an amide, it is significantly less reactive than an aldehyde or ketone due to the delocalization of the nitrogen lone pair into the carbonyl group. Therefore, it does not typically undergo condensation reactions like oxime formation with hydroxylamine (B1172632) under standard conditions. Instead, hydroxylamine can be used to remove the N-formyl protecting group, which involves nucleophilic attack at the formyl carbon followed by cleavage of the N-C bond. google.com

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the formyl group. For instance, N-formylpiperidine reacts with Grignard reagents to produce aldehydes after hydrolysis. wikipedia.org It is conceivable that this compound could react similarly, provided the carboxylic acid groups are first protected, for example, as esters, to prevent them from reacting with the organometallic reagent.

Reactions of the Carboxylic Acid Functional Groups

The two carboxylic acid groups at the C2 and C6 positions are key sites for derivatization. These groups can readily be converted into a variety of other functionalities, including esters, amides, anhydrides, and acyl halides.

The carboxylic acid groups of this compound can be converted to esters through Fischer esterification with an alcohol in the presence of an acid catalyst. Alternatively, reaction with a diazoalkane, such as diazomethane, would yield the corresponding methyl esters. A more general method involves the conversion of the carboxylic acids to their more reactive acyl chloride or anhydride (B1165640) derivatives, followed by reaction with an alcohol. mdpi.comresearchgate.net

Similarly, amides can be formed by reacting the dicarboxylic acid with an amine. This condensation reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. nih.govnih.gov Alternatively, conversion to the diacyl chloride followed by reaction with an amine is a high-yielding route to the corresponding diamide. nih.govresearchgate.netscribd.com

| Reagent(s) | Product Derivative | Reaction Type |

| Alcohol, Acid Catalyst | Diester | Fischer Esterification |

| Thionyl Chloride, then Alcohol | Diester | Via Acyl Chloride |

| Amine, Coupling Agent (e.g., DCC) | Diamide | Amide Coupling |

| Thionyl Chloride, then Amine | Diamide | Via Acyl Chloride |

This table summarizes common methods for the esterification and amide formation of dicarboxylic acids.

The two carboxylic acid groups can react to form a cyclic anhydride if they are in a suitable stereochemical orientation. However, for piperidine-2,6-dicarboxylic acid, the two groups are likely too far apart to form a stable monomeric intramolecular anhydride. Instead, intermolecular anhydride formation leading to polymeric structures might occur upon heating. The formation of a cyclic anhydride is more favorable for dicarboxylic acids that can form a five- or six-membered ring. youtube.comyoutube.com

The carboxylic acid groups can be converted to acyl halides, most commonly acyl chlorides, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orglibretexts.orgorgoreview.com The resulting diacyl chloride is a highly reactive intermediate that can be used for the synthesis of esters, amides, and other carboxylic acid derivatives as mentioned previously. studymind.co.uklibretexts.org Similarly, reaction with phosphorus tribromide (PBr₃) would yield the corresponding diacyl bromide. orgoreview.com

Decarboxylation Pathways

The decarboxylation of this compound can proceed via thermal or catalyzed pathways, potentially leading to mono- or di-decarboxylated products. While specific studies on this exact molecule are not abundant, analogous reactions with related compounds provide insight into its potential reactivity.

Metal-catalyzed decarboxylation has been demonstrated for similar heterocyclic dicarboxylic acids. For instance, the decarboxylation of pyridine-2,6-dicarboxylic acid N-oxide has been shown to be catalyzed by transition metal ions under hydro(solvo)thermal conditions rsc.org. This suggests that a similar approach could be employed for this compound, where the coordination of a metal ion to the carboxylate groups could facilitate the cleavage of the C-C bond. The choice of metal catalyst and reaction conditions would likely be crucial in controlling the extent of decarboxylation.

Furthermore, selective mono-decarboxylation could potentially be achieved under milder conditions. For dicarboxylic acids where the two carboxyl groups have different steric or electronic environments, selective decarboxylation of one group is often possible. In the case of this compound, while the two carboxylic acid groups are symmetrically positioned, the conformational dynamics of the piperidine (B6355638) ring could lead to transient differences in their reactivity.

The table below outlines potential decarboxylation reactions based on analogous systems.

| Product | Reagents and Conditions | Plausible Mechanism |

| 1-Formylpiperidine-2-carboxylic acid | Mild heating with a suitable metal catalyst (e.g., Cu(II)) | Metal-ion coordination to one carboxylate group, stabilizing the transition state for CO2 elimination. |

| 1-Formylpiperidine | High temperatures or stronger catalytic conditions | Sequential or concerted loss of both carboxyl groups, potentially through a cyclic transition state if conformationally allowed. |

Reactivity Involving the Piperidine Nitrogen

Deformylation can be achieved under various conditions, typically involving acidic or basic hydrolysis. The choice of method would depend on the compatibility with the carboxylic acid groups. For instance, mild basic hydrolysis could potentially remove the formyl group without affecting the carboxylates.

The N-formyl group is generally stable under neutral and mildly acidic conditions. Its presence deactivates the nitrogen lone pair, preventing it from participating in nucleophilic reactions. This is a common strategy in organic synthesis to protect secondary amines during transformations at other parts of a molecule.

Common deformylation methods applicable to N-formyl amides are summarized in the following table.

| Reagent | Conditions | Remarks |

| Aqueous HCl or H2SO4 | Reflux | Harsh conditions that may also affect other functional groups. |

| Aqueous NaOH or KOH | Reflux | Can lead to hydrolysis of other sensitive groups if present. |

| Hydrazine | Reflux in ethanol (B145695) | A milder alternative to strong acid or base hydrolysis. |

Regioselective and Chemoselective Transformations

The presence of two identical carboxylic acid groups and a formyl group allows for the possibility of regioselective and chemoselective transformations.

Chemoselective Esterification: One of the most significant chemoselective transformations for this compound is the selective monoesterification of one of the two carboxylic acid groups. This has been successfully demonstrated for various linear dicarboxylic acids using bifunctional alumina (B75360) catalysts in methanol (B129727) rsc.org. This method's selectivity is attributed to a balance of acidic and basic sites on the catalyst surface rsc.org. A similar approach using strongly acidic ion-exchange resins has also been effective for the selective monoesterification of symmetrical dicarboxylic acids psu.edursc.org. These methods offer an environmentally friendly pathway to selectively protect one of the carboxylic acid groups, enabling further differential functionalization.

The following table details representative conditions for selective monoesterification.

| Catalyst | Solvent | Temperature | Outcome |

| Alumina | Methanol | Reflux | Selective formation of the monomethyl ester. rsc.org |

| Acidic Ion-Exchange Resin | Ester-hydrocarbon mixture | Varies | High yield of the corresponding monoester. psu.edursc.org |

Regioselective Reactions: Regioselectivity could also be achieved in reactions involving the piperidine ring itself, although this is less explored for this specific molecule. The N-formyl group can influence the stereochemical outcome of reactions at the adjacent C2 and C6 positions. For instance, in the synthesis of trans-(2S,6S)-Piperidine-2,6-dicarboxylic acid, stereoselectivity is achieved through cobalt-catalyzed carbonylation of a precursor, highlighting the importance of the N-acyl group in directing the stereochemistry researchgate.net. While this example involves the formation of the ring system, it underscores the directing effect of the N-substituent which could be relevant in post-synthesis modifications.

Spectroscopic and Analytical Characterization Techniques for 1 Formylpiperidine 2,6 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Formylpiperidine-2,6-dicarboxylic acid, both ¹H and ¹³C NMR would be essential.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include those for the formyl proton (-CHO), the two protons on the chiral carbons C2 and C6, and the protons of the piperidine (B6355638) ring methylene (B1212753) groups (C3, C4, C5). The coupling patterns between these protons would help to establish the conformation of the piperidine ring.

¹³C NMR would reveal the number of chemically distinct carbon atoms. Signals would be expected for the formyl carbon, the two carboxylic acid carbons, the two carbons at positions 2 and 6, and the three methylene carbons of the ring. The chemical shifts would be indicative of the electronic environment of each carbon.

Without experimental data, a table of predicted chemical shifts would be purely theoretical and would not constitute a research finding.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid groups (a broad band), the C=O stretch of the carboxylic acids and the formyl group (typically in the region of 1650-1750 cm⁻¹), the C-H stretches, and the N-CHO (amide) vibrations.

Raman Spectroscopy would also detect these vibrational modes, but with different intensities. It is particularly sensitive to non-polar bonds and can provide complementary information to the IR spectrum.

A data table for IR and Raman spectroscopy would list the specific wavenumbers (cm⁻¹) of observed vibrational bands and their corresponding assignments to functional group vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry would confirm its elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of the formyl group, the carboxylic acid groups, and fragmentation of the piperidine ring, providing further confirmation of the structure.

A typical data table would present the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions, along with their relative intensities.

Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., HPLC, GC)

Chromatographic techniques are vital for assessing the purity of a compound and for separating mixtures of isomers.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for analyzing the purity of this compound, likely using a reversed-phase column and a buffered mobile phase. The retention time would be a characteristic property under specific chromatographic conditions. HPLC could also be used to separate diastereomers if the compound is synthesized as a mixture.

Gas Chromatography (GC) would likely require derivatization of the carboxylic acid groups to increase the volatility of the compound before analysis.

Data tables for these methods would include details of the chromatographic conditions (e.g., column type, mobile phase/carrier gas, flow rate, temperature) and the resulting retention times.

Computational and Theoretical Studies on 1 Formylpiperidine 2,6 Dicarboxylic Acid

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical computational study to determine the three-dimensional shapes a molecule can adopt and their relative stabilities. The piperidine (B6355638) ring, a core feature of 1-Formylpiperidine-2,6-dicarboxylic acid, is not planar and typically exists in low-energy chair conformations. However, other forms like twist-boat conformations are also possible.

The presence of bulky substituents—a formyl group on the nitrogen and two carboxylic acid groups at the 2 and 6 positions—heavily influences the ring's preferred conformation and the orientation of these groups (axial vs. equatorial). Computational studies on substituted N-acylpiperidines have shown that pseudoallylic strain can dictate a strong preference for an axial orientation of a substituent at the 2-position nih.gov. For this compound, a detailed analysis would involve:

Potential Energy Surface (PES) Scanning: Systematically rotating the bonds connected to the substituents to map out all possible spatial arrangements.

Geometry Optimization: Calculating the lowest energy state for each potential conformer (e.g., chair with diaxial carboxyl groups, chair with diequatorial carboxyl groups, twist-boat).

Energy Landscapes: Plotting the relative energies of these conformers to identify the most stable "global minimum" structure and the energy barriers required to transition between different conformations. Studies on similar molecules like N-methyl piperidine have successfully used computational models to identify and quantify the energy differences between chair and twist conformers rsc.org.

This analysis is crucial for understanding how the molecule's shape affects its physical properties and its ability to interact with other molecules.

Table 1: Illustrative Conformational Energy Data

The following table is a hypothetical representation of data that would be generated from a conformational analysis of this compound. No experimental or calculated data for this specific molecule was found.

| Conformer | Carboxyl Group Orientation | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair 1 | Diequatorial | 0.00 | 75.3 |

| Chair 2 | Axial/Equatorial | 1.50 | 14.1 |

| Chair 3 | Diaxial | 3.50 | 1.2 |

| Twist-Boat | - | 5.00 | <0.1 |

Electronic Structure Properties and Frontier Molecular Orbitals

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org.

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons and is associated with nucleophilic or electron-donating regions.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability to accept electrons and is associated with electrophilic or electron-accepting regions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies higher stability and lower chemical reactivity researchgate.net.

For this compound, computational methods like Density Functional Theory (DFT) would be used to calculate the energies of these orbitals and visualize their distribution across the molecule. Studies on related pyridine (B92270) dicarboxylic acids have used DFT to correlate these quantum chemical parameters with molecular properties electrochemsci.org. The analysis would likely show the HOMO localized around the nitrogen and oxygen atoms, while the LUMO might be distributed over the carbonyl and carboxyl groups.

Table 2: Hypothetical Frontier Molecular Orbital Data

This table illustrates the type of data generated from FMO analysis. The values are not specific to this compound.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.8 | Indicates electron-donating capability |

| LUMO Energy | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.6 | Correlates with chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule deeporigin.comucsb.edu. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The color scheme typically denotes:

Red: Regions of most negative electrostatic potential, which are electron-rich and prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

In this compound, an MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the formyl and carboxylic acid groups, as these are highly electronegative. Positive potential (blue) would likely be found near the hydrogen atoms of the carboxyl groups and on the piperidine ring's C-H bonds. MEP analysis is widely used in drug design to understand and optimize the electrostatic interactions between a ligand and its biological target chemrxiv.orgchemrxiv.org.

Quantum Chemical Calculations (e.g., DFT methods) for Geometry Optimization and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are the foundation for most modern computational studies of molecules. DFT provides a balance of accuracy and computational cost for determining molecular properties researchgate.net.

For this compound, DFT calculations would be essential for:

Geometry Optimization: Finding the most stable three-dimensional structure of the molecule by minimizing its energy. This process yields precise bond lengths, bond angles, and dihedral angles. DFT studies have been successfully used to optimize the structures of various dicarboxylic acids and their complexes acs.orgtandfonline.com.

Spectroscopic Predictions: After optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, helping to confirm the molecule's structure and assign specific peaks to the vibrations of functional groups (e.g., C=O stretch of the carboxyl and formyl groups, N-C stretch, etc.).

Reaction Pathway Modeling and Mechanistic Insights

While the previous sections focus on the properties of the molecule in its stable state, computational chemistry can also be used to model its behavior during a chemical reaction. Reaction pathway modeling aims to understand the step-by-step mechanism by which reactants are converted into products.

This type of analysis involves:

Identifying Reactants, Products, and Intermediates: Proposing a chemically plausible reaction mechanism.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational methods are used to find the geometry and energy of the TS, which is a critical step as it represents the kinetic barrier of the reaction.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. A high activation energy implies a slow reaction, while a low barrier suggests a fast one.

For this compound, one could model reactions such as its synthesis, esterification of its carboxyl groups, or its decomposition. This would provide fundamental insights into its reactivity and the conditions required to carry out specific chemical transformations.

Pharmacological Relevance of the Piperidine Scaffold and Dicarboxylic Acid Motifs

Overview of the Piperidine (B6355638) Ring as a Common Pharmacophore in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in modern medicinal chemistry. eurekaselect.comsigmaaldrich.com It is one of the most prevalent structural motifs found in pharmaceuticals and biologically active alkaloids. eurekaselect.com The versatility of the piperidine scaffold allows it to serve as a foundational structure in drugs spanning more than twenty different classes, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. eurekaselect.comottokemi.com

The significance of the piperidine ring lies in its ability to introduce favorable physicochemical properties into a molecule. As a saturated heterocycle, it provides a three-dimensional framework that can be precisely decorated with various functional groups to optimize interactions with biological targets. biointerfaceresearch.com The nitrogen atom within the ring is typically basic, allowing for the formation of salts which can enhance aqueous solubility—a critical factor for drug delivery and bioavailability. chemicalbook.com Furthermore, the piperidine scaffold is present in numerous FDA-approved drugs, highlighting its importance and acceptance in drug development. jubilantingrevia.com Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects. sigmaaldrich.comnih.gov This broad spectrum of activity underscores the piperidine nucleus's role as a "privileged scaffold" in the pursuit of novel therapeutic agents. jubilantingrevia.com

Biological Implications of Dicarboxylic Acid Functionalities in Molecular Recognition

Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups, play a crucial role in both biological systems and synthetic chemistry. orgsyn.orgnih.gov Their ability to engage in multiple non-covalent interactions, particularly hydrogen bonding, makes them highly effective motifs for molecular recognition. orgsyn.org The two carboxyl groups can act as hydrogen bond donors and acceptors, allowing them to bind with specificity to receptor sites on proteins and other biological macromolecules. biointerfaceresearch.com

This capacity for specific binding is of immense interest in supramolecular chemistry and drug design. guidechem.com The distance and orientation between the two carboxylic acid groups can be tailored to match the geometry of a target binding site, leading to high-affinity interactions. academicjournals.org In biological contexts, di- and tri-carboxylic acids are important intermediates in metabolic pathways. In medicinal chemistry, the incorporation of dicarboxylic acid moieties can influence a drug's pharmacokinetics, for instance by improving water solubility and enabling interactions with specific transporters or enzymes. biointerfaceresearch.comwikipedia.org The recognition of dicarboxylic acids by synthetic receptors is a contemporary focus, demonstrating their importance in creating systems for sensing and separation. orgsyn.orgguidechem.com

Potential for Scaffold Derivatization in the Design of Novel Bioactive Molecules

The structure of 1-Formylpiperidine-2,6-dicarboxylic acid serves as a template that can be systematically modified to generate a library of new chemical entities with diverse biological activities. Scaffold derivatization is a key strategy in medicinal chemistry to optimize lead compounds, enhancing their potency, selectivity, and pharmacokinetic profiles. nih.gov

The piperidine core of the molecule offers multiple points for modification. The N-formyl group could be replaced with other substituents to modulate the compound's polarity, size, and basicity. N-alkylation or N-acylation are common methods to explore the structure-activity relationship at this position. eurekaselect.com The carboxylic acid groups at the 2 and 6 positions are also prime sites for derivatization. They can be converted into esters, amides, or other functional groups to alter binding properties and cell permeability. nih.gov For instance, creating amide derivatives could introduce new hydrogen bonding patterns and enhance binding to target proteins. nih.gov Such modifications could be used to develop novel antimicrobial or anticancer agents, leveraging the known bioactivities of other piperidine derivatives. biointerfaceresearch.combiomedpharmajournal.org The chiral centers at the 2 and 6 positions also allow for the synthesis of stereoisomers, which could exhibit different biological activities and selectivities, a critical aspect in modern drug design. nih.gov

Future Research Directions

Development of Novel and Greener Synthetic Routes

Currently, dedicated synthetic routes for 1-Formylpiperidine-2,6-dicarboxylic acid are not established. A primary research goal would be to develop efficient and sustainable methods for its preparation.

A plausible synthetic strategy could commence from the readily available and inexpensive precursor, pyridine-2,6-dicarboxylic acid. This would involve two key transformations:

Catalytic Hydrogenation: The aromatic pyridine (B92270) ring can be reduced to a piperidine (B6355638) ring. Future research should focus on "green" hydrogenation methods. This could involve using heterogeneous catalysts (e.g., platinum on carbon, rhodium on alumina) that are easily recoverable and reusable, minimizing metal waste. mdpi.comresearchgate.net High-pressure hydrogen gas is traditionally used, but exploring catalytic transfer hydrogenation with safer hydrogen donors would be a valuable green alternative. The stereochemical outcome of this reduction (yielding cis or trans isomers of the dicarboxylic acid) would need to be carefully controlled and analyzed.

N-Formylation: Following the reduction, the secondary amine of the piperidine ring would be formylated. While classic methods often use formic acid or methyl formate, greener approaches could be investigated. chemicalbook.comgoogle.com For instance, catalytic N-formylation using methanol (B129727) as a C1 source or the reductive functionalization of carbon dioxide with the piperidine amine would represent more sustainable and atom-economical pathways. researchgate.netntu.edu.sg

Developing a one-pot synthesis from pyridine-2,6-dicarboxylic acid, where hydrogenation is immediately followed by formylation without isolating the intermediate, would significantly improve process efficiency and reduce waste, aligning with the principles of green chemistry. eresearchco.comfrontiersin.org

Exploration of Enantiomerically Pure Synthesis and Transformations

The structure of this compound contains two stereogenic centers at the C2 and C6 positions. This gives rise to diastereomers (cis and trans) and their respective enantiomers. Accessing these stereoisomers in an enantiomerically pure form is crucial for evaluating their potential applications, particularly in pharmacology where biological activity is often stereospecific. nih.gov

Future research should pursue several avenues for asymmetric synthesis:

Asymmetric Catalysis: The most elegant approach would be the enantioselective hydrogenation of the pyridine-2,6-dicarboxylic acid precursor using a chiral catalyst system (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand). rsc.orgnih.gov This could directly set the desired stereochemistry in a single step.

Chiral Resolution: A classical but effective method involves synthesizing the racemic mixture of a key intermediate (e.g., piperidine-2,6-dicarboxylic acid) and resolving the enantiomers using a chiral resolving agent.

Chiral Pool Synthesis: Utilizing a starting material from the chiral pool that already contains the required stereochemistry could be another viable, albeit likely more complex, strategy.

Once enantiomerically pure forms are obtained, their chemical transformations can be explored. For example, the selective reduction of one or both carboxylic acid groups could lead to chiral amino alcohols or diols, which are valuable building blocks in organic synthesis. The relative reactivity of the cis versus trans isomers would be a key area of investigation. acs.orgacs.org

Advanced Spectroscopic Characterization and Solid-State Studies

A comprehensive characterization of this compound is essential for confirming its structure and understanding its properties. While basic characterization would be part of any synthesis, advanced studies could provide deeper insights.

Future work should aim to acquire a full set of spectroscopic data. The table below outlines the expected spectroscopic signatures based on the compound's functional groups.

| Technique | Functional Group | Expected Signature / Observation |

|---|---|---|

| ¹H NMR | Formyl Proton (-CHO) | A singlet around 8.0-8.5 ppm. |

| ¹H NMR | Carboxylic Acid Protons (-COOH) | A broad singlet at >10 ppm. |

| ¹H NMR | Piperidine Ring Protons (C2/C6-H) | Multiplets in the 3.0-4.5 ppm range. |

| ¹H NMR | Piperidine Ring Protons (C3/C4/C5-H) | Multiplets in the 1.5-2.5 ppm range. |

| ¹³C NMR | Carbonyl Carbons (-COOH, -CHO) | Signals in the 160-180 ppm region. |

| ¹³C NMR | Piperidine Ring Carbons | Signals in the 20-60 ppm range. |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | A very broad band from 2500-3300 cm⁻¹. |

| IR Spectroscopy | C=O Stretch (Carboxylic Acid) | A strong band around 1700-1725 cm⁻¹. |

| IR Spectroscopy | C=O Stretch (Amide/Formyl) | A strong band around 1650-1680 cm⁻¹. |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | Expected at m/z corresponding to C₈H₁₂NO₅. |

Beyond standard spectroscopy, solid-state studies will be vital. Obtaining single crystals suitable for X-ray crystallography would provide definitive proof of the molecular structure, including the relative stereochemistry (cis or trans) of the carboxylic acid groups and the preferred conformation of the piperidine ring (e.g., chair or boat). nih.govnih.govwhiterose.ac.uk The crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonding networks involving the carboxylic acid and formyl groups, which dictate the material's bulk properties. amanote.commdpi.com

In-depth Computational Modeling of Reactivity and Interactions

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound before extensive laboratory work is undertaken. tandfonline.comtandfonline.com Future research should leverage these methods for several purposes:

Conformational Analysis: Modeling can determine the most stable conformations of the cis and trans isomers. This includes the chair/boat preference of the piperidine ring and the energetic barriers for ring inversion. It can also predict the rotational barriers of the formyl and carboxylic acid groups.

Property Prediction: Quantum chemical calculations (e.g., using Density Functional Theory - DFT) can predict key properties such as the pKa values of the two carboxylic acid groups, bond lengths, bond angles, and vibrational frequencies, which can be directly compared with experimental IR data. nih.gov

Reactivity Mapping: Computational models can identify the most reactive sites in the molecule. For instance, mapping the electrostatic potential can indicate which atoms are most susceptible to nucleophilic or electrophilic attack, guiding the design of subsequent chemical transformations.

Interaction Modeling: Docking studies could be performed to model how the molecule might interact with biological targets like enzymes or receptors, providing a preliminary assessment of its potential pharmacological relevance. researchgate.netrsc.org

Investigation of Materials Science Applications of Derivatives

The bifunctional nature of this compound makes it a highly attractive candidate as a building block, or "linker," in materials science.

A significant area for future exploration is its use in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs) . The two carboxylate groups can coordinate to metal ions to form extended network structures. mdpi.com Unlike the rigid aromatic linkers commonly used in MOFs (like pyridine-2,6-dicarboxylic acid), the flexible, saturated piperidine backbone of this molecule could lead to novel framework topologies with unique dynamic properties, such as "breathing" effects in response to guest molecules. acs.org

Furthermore, the dicarboxylic acid functionality allows for its incorporation into polymers . It could be used as a monomer to synthesize polyamides (by reaction with diamines) or polyesters (by reaction with diols). The N-formyl group and the inherent chirality of the piperidine backbone would impart specific properties to the resulting polymers, potentially influencing their solubility, thermal stability, and mechanical characteristics. These materials could find applications as specialty plastics or functional membranes. ijnrd.org

Q & A

Q. What are the recommended synthetic routes for preparing 1-Formylpiperidine-2,6-dicarboxylic acid with high purity?

The synthesis typically involves functionalization of pyridine-2,6-dicarboxylic acid derivatives. For example, pyridine-2,6-dicarboxylic acid can be converted to its dicyano derivative via reflux with thionyl chloride and ammonium cyanide, followed by formylation of the piperidine ring using formic acid under controlled conditions . Purification is achieved through recrystallization in ethanol/water mixtures, with purity confirmed via acid-base titration (≥98%) and FTIR spectroscopy to validate the formyl group incorporation .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include using nitrile gloves, lab coats, and fume hoods due to its flammable and corrosive nature (flash point: ~188°C). Immediate first aid for skin contact involves washing with soap/water, while eye exposure requires 15-minute rinsing with saline. Storage must adhere to Class 8A (corrosive) standards, with WGK 3 classification indicating severe aquatic toxicity .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Key methods include:

- FTIR : Identifies carboxylate (C=O stretch at ~1700 cm⁻¹) and formyl (C=O at ~1680 cm⁻¹) functional groups .

- Single-crystal X-ray diffraction : Resolves molecular geometry and hydrogen bonding patterns, as demonstrated for pyridine-2,6-dicarboxylate complexes .

- ¹H/¹³C NMR : Confirms proton environments (e.g., formyl proton at δ 8.1–8.3 ppm in DMSO-d₆) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the coordination behavior of this compound with transition metals?

Density Functional Theory (DFT) calculations at the B3LYP/LanL2DZ level can model metal-ligand interactions. For example, HOMO-LUMO gaps (e.g., 2.236 eV for α-spin orbitals in Mn²⁺ complexes) predict redox activity, while Mulliken charges identify electron-rich sites (e.g., carboxylate oxygens) for metal binding . These models guide experimental design for synthesizing stable coordination polymers .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in metal complex formation?

Discrepancies in bond lengths or spin states can arise from solvent effects or crystal packing. Validate computational models by:

- Comparing experimental X-ray bond distances (e.g., Cu–O at 1.95 Å) with DFT-optimized geometries .

- Adjusting basis sets (e.g., adding polarization functions) to improve accuracy for Jahn-Teller distortions in octahedral complexes .

Q. What methodologies are used to assess the bioactivity of this compound complexes against microbial pathogens?

- Antimicrobial assays : Test complexes against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion, with MIC values compared to free ligand controls .

- DNA interaction studies : Employ fluorescence quenching (e.g., acridine orange probes) to measure binding constants (Kb ~10⁴–10⁵ M⁻¹) and intercalation modes .

- Thermogravimetric analysis (TGA) : Correlate thermal stability of complexes with bioactivity retention up to 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.